molecular formula C10H20N2O2 B13213650 1,4-Diethyl-1,4-diazepane-6-carboxylic acid

1,4-Diethyl-1,4-diazepane-6-carboxylic acid

Cat. No.: B13213650
M. Wt: 200.28 g/mol
InChI Key: VYESHACPMCSADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethyl-1,4-diazepane-6-carboxylic acid is a chemical compound with the molecular formula C10H18N2O2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl-1,4-diazepane-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethylamine with a suitable dicarboxylic acid derivative can lead to the formation of the desired diazepane ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-1,4-diazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The diazepane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Diethyl-1,4-diazepane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Diethyl-1,4-diazepane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1,4-diazepane-6-carboxylic acid: Similar in structure but with methyl groups instead of ethyl groups.

    1,4-Dibutyl-1,4-diazepane-6-carboxylic acid: Contains butyl groups, leading to different chemical and physical properties.

Uniqueness

1,4-Diethyl-1,4-diazepane-6-carboxylic acid is unique due to its specific ethyl substitutions, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1,4-diethyl-1,4-diazepane-6-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c1-3-11-5-6-12(4-2)8-9(7-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

VYESHACPMCSADY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC(C1)C(=O)O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.